molecular formula C18H22ClO2P B167130 Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine CAS No. 136802-85-2

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Cat. No.: B167130
CAS No.: 136802-85-2
M. Wt: 336.8 g/mol
InChI Key: JWCZKGYRAINWJA-UHFFFAOYSA-N
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Description

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is an organophosphorus compound with the chemical formula C18H22ClO2P. It is commonly used in organic synthesis as a reagent and catalyst. The compound is known for its role in various coupling reactions, making it a valuable tool in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The process is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine undergoes various types of reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide.

    Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-150°C).

Major Products

The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and catalytic system used .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4,6-trimethylphenyl)phosphorus chloride
  • Chlorodi(o-tolyl)phosphine
  • Chlorodicyclohexylphosphine
  • Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
  • Di(1-adamantyl)chlorophosphine

Uniqueness

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic processes, distinguishing it from other similar compounds.

Properties

IUPAC Name

chloro-bis(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClO2P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCZKGYRAINWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402474
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136802-85-2
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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